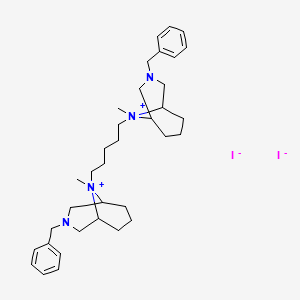
Carbamic acid, neopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The neopentyl ester of carbamic acid is particularly interesting due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, neopentyl ester can be synthesized through the reaction of neopentyl alcohol with carbamoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Neopentyl alcohol+Carbamoyl chloride→Carbamic acid, neopentyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, neopentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of neopentyl alcohol and carbamic acid.
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Neopentyl alcohol and carbamic acid.
Oxidation: Various oxidized carbamate derivatives.
Substitution: Different carbamate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Studied for its potential use in enzyme inhibition and as a model compound for understanding carbamate interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of carbamic acid, neopentyl ester involves its interaction with target molecules through the formation of carbamate bonds. These bonds can inhibit enzyme activity by modifying active site residues, leading to a decrease in enzyme function. The molecular targets often include enzymes with nucleophilic active sites, such as serine hydrolases.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, neopentyl ester is unique due to its bulky neopentyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound for specific applications where steric effects are crucial, such as in the design of enzyme inhibitors and protecting groups in organic synthesis.
Propiedades
Número CAS |
3124-46-7 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl carbamate |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3,(H2,7,8) |
Clave InChI |
AFQYFVWMIRMBAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
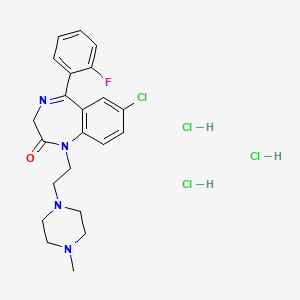
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

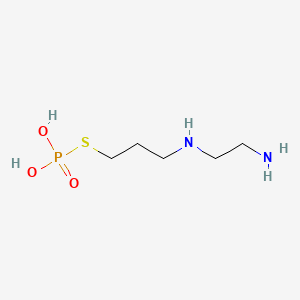
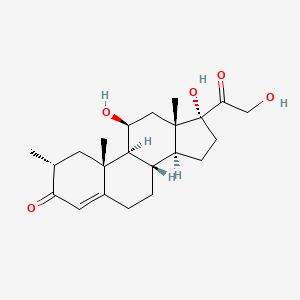

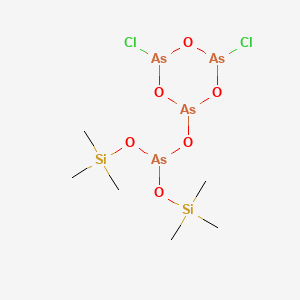
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

